molecular formula C22H25N3O4S2 B2910881 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1351596-74-1

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2910881
CAS No.: 1351596-74-1
M. Wt: 459.58
InChI Key: NPVNUZRRHQYWAT-UHFFFAOYSA-N
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Description

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Furan-2-yl-1,3,4-thiadiazole Core:

    Attachment of the Piperidine Ring:

    Introduction of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation of the furan ring yields furanones.
  • Reduction of the sulfonyl group yields sulfides.
  • Substitution reactions yield various N-alkyl or N-acyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in drug discovery due to its unique structure.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored as a candidate for developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The furan and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

    1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of an isopropylsulfonyl group.

    1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of an isopropylsulfonyl group.

Uniqueness:

  • The presence of the isopropylsulfonyl group in 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone enhances its solubility and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15(2)31(27,28)18-7-5-16(6-8-18)14-20(26)25-11-9-17(10-12-25)21-23-24-22(30-21)19-4-3-13-29-19/h3-8,13,15,17H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVNUZRRHQYWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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